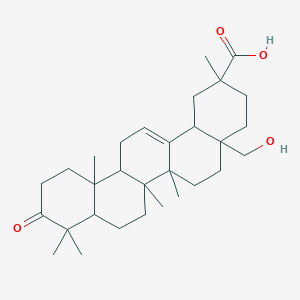

28-Hydroxy-3-oxoolean-12-en-29-oic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H46O4 |

|---|---|

Molecular Weight |

470.7 g/mol |

IUPAC Name |

4a-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid |

InChI |

InChI=1S/C30H46O4/c1-25(2)21-9-12-29(6)22(27(21,4)11-10-23(25)32)8-7-19-20-17-26(3,24(33)34)13-15-30(20,18-31)16-14-28(19,29)5/h7,20-22,31H,8-18H2,1-6H3,(H,33,34) |

InChI Key |

HVLPFRAXQYBRJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)CO)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to 28-Hydroxy-3-oxoolean-12-en-29-oic Acid: Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

28-Hydroxy-3-oxoolean-12-en-29-oic acid, a pentacyclic triterpenoid, has emerged as a molecule of significant interest in the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of its primary natural sources, a summary of its biological effects, detailed experimental protocols for its study, and an elucidation of its known signaling pathways. While quantitative data on its yield from natural sources is not extensively documented in current literature, this guide consolidates the available qualitative and mechanistic information to serve as a valuable resource for ongoing and future research.

Natural Sources

This compound has been predominantly isolated from plant species belonging to the Celastrus and Rhododendron genera. The primary documented sources include:

While these plants are recognized as the principal sources, specific quantitative yields of this compound have not been detailed in the reviewed scientific literature. The concentration of this compound can likely vary based on factors such as the geographical location of the plant, the time of harvest, and the specific part of the plant being analyzed (e.g., leaves, stems, roots).

Quantitative Data Presentation

As per the available literature, specific quantitative data on the yield of this compound from its natural sources is limited. The following table summarizes the identified natural sources and highlights the current data gap.

| Natural Source | Plant Part | Yield of this compound | Reference |

| Celastrus orbiculatus | Not Specified | Data not available in reviewed literature | [1] |

| Celastrus paniculatus | Herbs | Data not available in reviewed literature | [1] |

| Rhododendron Chinensis | Not Specified | Data not available in reviewed literature |

The following table summarizes the reported biological activities of this compound.

| Biological Activity | Effect | Cell Lines/Model | Reference |

| Anti-Cancer | Inhibits migration and invasion of gastric cancer cells | SGC-7901 and BGC-823 | [2] |

| Reduces expression of EMT-related proteins (N-cadherin, Vimentin, Snail) | SGC-7901 and BGC-823 | [2][3] | |

| Increases expression of E-cadherin | SGC-7901 and BGC-823 | [3] | |

| Reduces expression of MMP-2 and MMP-9 | SGC-7901 and BGC-823 | [2] | |

| Anti-Inflammatory | Inhibits the production of inflammatory cytokines (e.g., TNF-α) | Macrophages and dendritic cells | [] |

| Suppresses the production of prostaglandin (B15479496) E2 (PGE2) by inhibiting COX-2 | Not Specified | [] | |

| Antiviral | Inhibits replication of various viruses, including Hepatitis C and HIV | Not Specified | [] |

| Anti-Diabetic | Reduces insulin (B600854) resistance | Not Specified | [] |

| Decreases blood glucose levels | Not Specified | [] | |

| Protects pancreatic β-cells | Not Specified | [] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's anti-cancer properties.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of this compound on cancer cells.

-

Methodology:

-

Seed SGC-7901 and BGC-823 gastric cancer cells in 96-well plates at a specified density.

-

After cell adherence, treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.

-

Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

-

Cell Migration and Invasion Assays (Transwell and Wound Healing)

-

Objective: To assess the effect of this compound on the migratory and invasive capabilities of cancer cells.

-

Methodology (Transwell Assay):

-

Use Transwell inserts with a porous membrane (e.g., 8 µm pores). For invasion assays, coat the membrane with Matrigel.

-

Seed cancer cells in the upper chamber in a serum-free medium.

-

Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Treat the cells in the upper chamber with different concentrations of this compound.

-

Incubate for a specified period (e.g., 24 hours).

-

Remove non-migrated/non-invaded cells from the upper surface of the membrane.

-

Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.

-

Count the stained cells under a microscope.

-

-

Methodology (Wound Healing Assay):

-

Grow cancer cells to confluence in a culture plate.

-

Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

-

Wash the cells to remove debris and add a fresh medium containing various concentrations of this compound.

-

Capture images of the wound at different time points (e.g., 0 and 24 hours).

-

Measure the closure of the wound over time to quantify cell migration.

-

Western Blotting

-

Objective: To determine the expression levels of specific proteins involved in signaling pathways.

-

Methodology:

-

Treat cancer cells with this compound for a specified duration.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., E-cadherin, N-cadherin, Vimentin, Snail, MMP-2, MMP-9, PI3K, Akt, p-Akt).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the protein bands and normalize to a loading control (e.g., β-actin).

-

Signaling Pathways and Molecular Mechanisms

This compound has been shown to inhibit the migration and invasion of gastric cancer cells by modulating the Epithelial-Mesenchymal Transition (EMT) and downregulating Matrix Metalloproteinases (MMPs). A key upstream mechanism identified is the inhibition of the PI3K/Akt signaling pathway.[2]

Inhibition of the PI3K/Akt/Snail Signaling Pathway

The compound has been observed to decrease the levels of phosphorylated (activated) PI3K and Akt in a dose-dependent manner in gastric cancer cells.[2] The PI3K/Akt pathway is a critical regulator of the transcription factor Snail, a key inducer of EMT.[2] By inhibiting the phosphorylation of PI3K and Akt, this compound leads to the downregulation of Snail expression.[2]

References

Isolating 28-Hydroxy-3-oxoolean-12-en-29-oic Acid from Celastrus orbiculatus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of the bioactive triterpenoid, 28-Hydroxy-3-oxoolean-12-en-29-oic acid, from the plant Celastrus orbiculatus. This document outlines a probable experimental protocol based on established methodologies for isolating similar compounds from the Celastrus genus. It also presents the known biological activities of this compound, particularly its inhibitory effects on gastric cancer cell migration and invasion, supported by quantitative data and a proposed signaling pathway.

Introduction

Celastrus orbiculatus, commonly known as Oriental bittersweet, is a plant species belonging to the Celastraceae family.[1] It has been a source of various secondary metabolites, including triterpenoids, diterpenoids, and sesquiterpenes, which have garnered interest for their potential therapeutic properties.[2][3] Among these compounds, this compound, an oleanane-type triterpenoid, has been identified as a potent inhibitor of cancer cell motility.[4] This guide focuses on the isolation and characterization of this promising compound.

Experimental Protocols

Plant Material Collection and Preparation

The roots and stems of Celastrus orbiculatus should be collected and authenticated by a plant taxonomist. The plant material is then air-dried and ground into a fine powder to maximize the surface area for extraction.[5]

Extraction

The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at an elevated temperature (e.g., 70°C) for several hours. This process is typically repeated multiple times to ensure a high yield of the target compounds.[1][5] The resulting ethanol extracts are combined and concentrated under reduced pressure to obtain a crude extract.

Fractionation

The crude ethanol extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. A common sequence is to start with a non-polar solvent like petroleum ether, followed by solvents of intermediate polarity such as ethyl acetate (B1210297).[5] Triterpenoids are often enriched in the ethyl acetate fraction.

Chromatographic Purification

The ethyl acetate fraction is subjected to a series of chromatographic steps to isolate the pure compound.

-

Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity.[5] Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with the target compound are further purified using preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of methanol (B129727) and water or acetonitrile (B52724) and water.[7][8] The elution can be isocratic or a gradient. The effluent is monitored by a UV detector, and the peak corresponding to the target compound is collected.

Structure Elucidation

The structure of the purified compound is confirmed using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectroscopy to elucidate the carbon-hydrogen framework and the stereochemistry of the molecule.

Note: Specific spectroscopic data for this compound is not available in the reviewed literature. Data for the closely related compound, oleanolic acid (3β-hydroxyolean-12-en-28-oic acid), shows a molecular weight of 456.7 g/mol (C30H48O3).[9]

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: Inhibitory Effects on Gastric Cancer Cell Viability

| Cell Line | Concentration (µmol/L) | Incubation Time (h) | Inhibition of Cell Viability |

| SGC-7901 | 10, 20, 40, 80, 160 | 24, 48, 72 | Dose- and time-dependent inhibition |

| BGC-823 | 10, 20, 40, 80, 160 | 24, 48, 72 | Dose- and time-dependent inhibition |

Data derived from a study on the effects on human gastric cancer cells.[10]

Table 2: Effects on Gastric Cancer Cell Migration and Invasion

| Assay | Cell Line | Treatment Concentration (µmol/L) | Observed Effect |

| Wound-healing assay | SGC-7901, BGC-823 | 40, 80, 160 (for 24h) | Dose-dependent inhibition of cell migration |

| Transwell invasion assay | SGC-7901, BGC-823 | Not specified | Inhibition of cell invasion |

Data derived from a study on the effects on human gastric cancer cells.[10]

Visualizations

Experimental Workflow

Caption: Isolation workflow for this compound.

Signaling Pathway

Caption: Inhibition of EMT and invasion in gastric cancer cells.

Conclusion

This compound from Celastrus orbiculatus demonstrates significant potential as an anti-cancer agent, specifically in the context of inhibiting metastasis. The compound effectively suppresses the migration and invasion of human gastric cancer cells by modulating key markers of the epithelial-mesenchymal transition and downregulating matrix metalloproteinases.[4] While further research is required to establish a standardized isolation protocol and fully characterize the compound, the available data strongly supports its continued investigation for drug development purposes. This guide provides a foundational framework for researchers and scientists to advance the study of this promising natural product.

References

- 1. Cytotoxic sesquiterpenoids from the ethanol extract of fruits of Celastrus orbiculatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-performance liquid chromatography of oleanane-type triterpenes [agris.fao.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. phytojournal.com [phytojournal.com]

- 7. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purification of flavonoids and triterpene saponins from the licorice extract using preparative HPLC under RP and HILIC mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Biosynthesis of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the proposed biosynthetic pathway of 28-Hydroxy-3-oxoolean-12-en-29-oic acid, a bioactive oleanane-type triterpenoid (B12794562). While the complete enzymatic cascade for this specific molecule has not been fully elucidated in the literature, this document consolidates current knowledge on oleanane (B1240867) triterpenoid biosynthesis to present a putative pathway. The biosynthesis originates from the cyclization of 2,3-oxidosqualene (B107256) into the β-amyrin scaffold, followed by a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (CYPs) and dehydrogenases. This guide details the hypothetical enzymatic steps, including the critical C-29 carboxylation, C-28 hydroxylation, and C-3 oxidation. Furthermore, it provides representative experimental protocols for the elucidation of this pathway and quantitative analysis of the intermediates and the final product, alongside visualizations of the proposed metabolic route and experimental workflows.

Introduction

This compound is a naturally occurring pentacyclic triterpenoid that has been isolated from plants such as Celastrus orbiculatus. Triterpenoids, as a class, exhibit a wide range of pharmacological activities, making their biosynthetic pathways a subject of intense research for applications in drug discovery and development. Understanding the enzymatic machinery responsible for the synthesis of these complex molecules is crucial for their sustainable production through metabolic engineering and synthetic biology approaches.

This guide provides an in-depth overview of the proposed biosynthesis of this compound, based on analogous pathways for other oleanane triterpenoids.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to commence with the foundational steps of terpenoid biosynthesis, leading to the formation of the central precursor, 2,3-oxidosqualene. This precursor is then cyclized to form the pentacyclic oleanane scaffold, which undergoes a series of oxidative modifications to yield the final product.

Formation of the β-Amyrin Scaffold

The initial step in the biosynthesis of oleanane triterpenoids is the cyclization of the linear precursor, (3S)-2,3-oxidosqualene. This complex reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). Specifically, β-amyrin synthase (bAS) catalyzes the formation of the pentacyclic triterpene, β-amyrin, which serves as the foundational skeleton for a vast array of oleanane-type triterpenoids[1][2][3][4].

Oxidative Modifications of the β-Amyrin Backbone

Following the formation of β-amyrin, a series of oxidative reactions are required to introduce the hydroxyl, oxo, and carboxyl functionalities present in this compound. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), a large and diverse family of heme-containing enzymes[5][6][7]. While the exact sequence of these oxidative steps is not definitively established for this molecule, a plausible pathway can be proposed based on characterized enzymes in related pathways.

The key oxidative modifications are:

-

C-29 Carboxylation: Oxidation of the C-29 methyl group to a carboxylic acid.

-

C-28 Hydroxylation: Introduction of a hydroxyl group at the C-28 position.

-

C-3 Oxidation: Conversion of the 3β-hydroxyl group of the initial β-amyrin scaffold to a ketone.

Based on available literature, a cytochrome P450 from the CYP712K subfamily, such as TwCYP712K1 from Tripterygium wilfordii, is a strong candidate for the three-step oxidation of a methyl group at C-29 to a carboxylic acid. This enzyme has been shown to catalyze the formation of a C-29 carboxyl group on the friedelin (B1674157) skeleton and also exhibits activity towards β-amyrin.

The hydroxylation at C-28 is a common modification in oleanane biosynthesis, often catalyzed by enzymes from the CYP716 family[1][8][9]. The oxidation of the 3-hydroxyl group to a ketone is typically carried out by a NAD(P)+-dependent dehydrogenase.

The precise order of these oxidative events remains to be experimentally determined. It is possible that these reactions occur in a specific sequence, or that some of the enzymes involved exhibit substrate promiscuity, allowing for multiple routes to the final product. A proposed pathway is illustrated in the diagram below.

Quantitative Data

At present, there is a lack of specific quantitative data in the literature for the enzymatic reactions leading to this compound. However, for related oleanane triterpenoid biosynthetic enzymes, kinetic parameters have been determined. The following table provides a representative summary of such data to serve as a reference for future characterization of the enzymes in this pathway.

| Enzyme Class | Substrate | Product | Apparent Km (µM) | Apparent kcat (s-1) | Source Organism | Reference |

| β-Amyrin Synthase | 2,3-Oxidosqualene | β-Amyrin | 10 - 50 | 0.1 - 1.0 | Arabidopsis thaliana | [Generic Data] |

| CYP716A (C-28 Oxidase) | β-Amyrin | Oleanolic Acid | 5 - 20 | 0.01 - 0.1 | Medicago truncatula | [Generic Data] |

| Triterpenoid Dehydrogenase | 3β-hydroxytriterpenoid | 3-oxotriterpenoid | 20 - 100 | 0.5 - 5.0 | Glycyrrhiza uralensis | [Generic Data] |

Note: The data in this table are illustrative and represent typical ranges for these enzyme classes. Actual values for the enzymes involved in this compound biosynthesis may vary.

Experimental Protocols

The elucidation of the proposed biosynthetic pathway requires the identification and functional characterization of the involved enzymes, followed by quantitative analysis of the reaction products. Below are detailed methodologies for key experiments.

Identification of Candidate Genes

A common strategy for identifying biosynthetic genes is through transcriptome analysis of the source organism, Celastrus orbiculatus.

Protocol:

-

RNA Extraction and Sequencing: Extract total RNA from various tissues of C. orbiculatus (e.g., leaves, stems, roots) and perform high-throughput RNA sequencing (RNA-Seq).

-

Transcriptome Assembly: Assemble the sequencing reads into a de novo transcriptome.

-

Gene Annotation: Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI non-redundant protein database) to identify putative functions.

-

Candidate Gene Selection: Select candidate genes encoding β-amyrin synthase, cytochrome P450s (particularly from families known to be involved in triterpenoid modification, such as CYP716 and CYP712), and dehydrogenases.

-

Gene Cloning: Amplify the full-length coding sequences of candidate genes using PCR and clone them into appropriate expression vectors.

Heterologous Expression and Functional Characterization in Yeast

Saccharomyces cerevisiae (yeast) is a widely used host for the functional characterization of plant biosynthetic enzymes.

Protocol:

-

Yeast Strain Engineering: Use a yeast strain engineered to produce the precursor β-amyrin. This is typically achieved by expressing a β-amyrin synthase gene.

-

Transformation: Co-transform the β-amyrin producing yeast strain with the expression vector containing a candidate CYP or dehydrogenase gene, along with a vector expressing a cytochrome P450 reductase (CPR), which is essential for the activity of most plant CYPs.

-

Cultivation and Induction: Grow the transformed yeast cultures and induce gene expression.

-

Metabolite Extraction: After a period of incubation, harvest the yeast cells and extract the metabolites using an organic solvent (e.g., ethyl acetate).

-

Metabolite Analysis: Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products by comparing their retention times and mass spectra with authentic standards.

Quantitative Analysis by LC-MS/MS

A sensitive and specific method for the quantification of this compound and its biosynthetic intermediates is crucial for pathway elucidation and metabolic engineering efforts.

Protocol:

-

Sample Preparation: Extract metabolites from plant tissues or yeast cultures as described above. For quantitative analysis, a known amount of an internal standard is added prior to extraction.

-

Chromatographic Separation: Separate the extracted metabolites using a reverse-phase C18 column on a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. A gradient elution with water and acetonitrile, both containing a small amount of formic acid to improve ionization, is typically used.

-

Mass Spectrometric Detection: Detect and quantify the analytes using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting specific precursor-to-product ion transitions for each compound of interest, which provides high selectivity and sensitivity.

-

Quantification: Construct a calibration curve using authentic standards of the target compounds to determine their concentrations in the samples.

| Parameter | HPLC-UV | LC-MS/MS |

| Linearity (r²) | >0.999 | >0.999 |

| LOD (µg/mL) | 0.05 - 0.5 | 0.001 - 0.05 |

| LOQ (µg/mL) | 0.15 - 1.5 | 0.003 - 0.15 |

| Accuracy (Recovery %) | 95 - 105 | 98 - 102 |

| Precision (RSD %) | < 5 | < 3 |

Note: This table presents typical validation parameters for the quantitative analysis of triterpenoids using HPLC-UV and LC-MS/MS.

Conclusion

The biosynthesis of this compound is a multi-step process involving the cyclization of 2,3-oxidosqualene to β-amyrin, followed by a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases and dehydrogenases. While the complete pathway and the specific enzymes involved are yet to be fully characterized, this guide provides a robust framework based on current knowledge of triterpenoid biosynthesis. The proposed pathway and the detailed experimental protocols outlined herein offer a strategic approach for researchers to elucidate this biosynthetic route, which will be instrumental for the future biotechnological production of this and other valuable oleanane triterpenoids.

References

- 1. mdpi.com [mdpi.com]

- 2. A systematic comparison of triterpenoid biosynthetic enzymes for the production of oleanolic acid in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 5. Oleanane triterpenoid saponins of Caragana arborescens and their quantitative determination - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 6. Hydroxylases involved in terpenoid biosynthesis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Triterpenoid Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 28-Hydroxy-3-oxoolean-12-en-29-oic Acid: Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Hydroxy-3-oxoolean-12-en-29-oic acid is a naturally occurring pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) family.[1] Isolated from plants such as Celastrus orbiculatus, this compound has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology.[] This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, with a focus on its mechanism of action in cancer cell biology. While specific quantitative physicochemical and detailed spectral data for this compound are not extensively available in public literature, this guide consolidates the existing knowledge to support further research and development.

Physicochemical Properties

Detailed experimental data on the physical properties of this compound, such as melting point, boiling point, and density, are not widely reported. However, based on its chemical structure and data from commercial suppliers, the following information has been compiled.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C30H46O4 | [] |

| Molecular Weight | 470.69 g/mol | [] |

| CAS Number | 381691-22-1 | [3] |

| Appearance | Not explicitly stated, but likely a solid at room temperature based on related compounds. | Inferred |

| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol.[4] Sparingly soluble in aqueous solutions. | [4] |

Chemical Properties and Spectral Data

Biological Activities and Mechanism of Action

The most well-documented biological activity of this compound is its inhibitory effect on the migration and invasion of human gastric cancer cells.[6] This activity is primarily attributed to its modulation of the Epithelial-Mesenchymal Transition (EMT) pathway and the expression of Matrix Metalloproteinases (MMPs).[]

Inhibition of Epithelial-Mesenchymal Transition (EMT)

EMT is a cellular process implicated in cancer progression and metastasis, where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, becoming mesenchymal cells. This compound has been shown to reverse key markers of EMT in gastric cancer cell lines (SGC-7901 and BGC-823).[6]

-

Upregulation of E-cadherin: This compound increases the expression of E-cadherin, a crucial protein for maintaining cell-cell adhesion in epithelial tissues.

-

Downregulation of N-cadherin and Vimentin: It concurrently decreases the expression of N-cadherin and vimentin, which are markers associated with the mesenchymal phenotype and increased cell motility.[6]

Regulation of Matrix Metalloproteinases (MMPs)

MMPs are a family of enzymes that degrade the extracellular matrix, a key step in cancer cell invasion and metastasis. This compound has been observed to modulate the activity of MMPs and their endogenous inhibitors, the Tissue Inhibitors of Metalloproteinases (TIMPs).[6]

-

Downregulation of MMP-2 and MMP-9: The expression of MMP-2 and MMP-9, two key enzymes involved in the degradation of the basement membrane, is significantly reduced in the presence of this triterpenoid.[6]

-

Upregulation of TIMP-1: The expression of TIMP-1, a natural inhibitor of MMPs, is increased, further contributing to the suppression of cancer cell invasion.[6]

The signaling pathway illustrating this mechanism is depicted below.

Caption: Signaling Pathway of this compound.

Experimental Protocols

General Isolation Protocol from Celastrus orbiculatus

The isolation of triterpenoids from Celastrus species typically involves solvent extraction followed by chromatographic separation. A general workflow is as follows:

-

Extraction: The dried and powdered plant material (e.g., roots, stems) is extracted with a suitable organic solvent, such as ethanol or methanol, often using methods like maceration or Soxhlet extraction.[7]

-

Partitioning: The crude extract is then partitioned between different immiscible solvents (e.g., petroleum ether, ethyl acetate, n-butanol) to separate compounds based on their polarity. Triterpenoids are typically found in the less polar fractions.[7]

-

Chromatography: The triterpenoid-rich fraction is subjected to various chromatographic techniques for purification. This may include column chromatography on silica (B1680970) gel or alumina, followed by high-performance liquid chromatography (HPLC) to isolate the pure compound.[7][8]

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including NMR (1H and 13C), mass spectrometry, and IR spectroscopy.[8]

Caption: Workflow for Biological Evaluation.

Key Biological Assays

The following are summaries of the key experimental protocols used to evaluate the biological activity of this compound on gastric cancer cells.[6]

MTT Assay (Cell Viability)

-

Gastric cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

-

After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

-

The formazan (B1609692) crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured using a microplate reader to determine cell viability relative to untreated controls.

Wound Healing Assay (Cell Migration)

-

Cells are grown to confluence in a culture plate.

-

A sterile pipette tip is used to create a "wound" or scratch in the cell monolayer.

-

The cells are washed to remove debris and then incubated with media containing different concentrations of the test compound.

-

The closure of the wound is monitored and photographed at different time points. The rate of migration is quantified by measuring the change in the wound area.

Transwell Assay (Cell Invasion)

-

The upper chamber of a Transwell insert is coated with Matrigel to mimic the extracellular matrix.

-

Gastric cancer cells, pre-treated with the compound, are seeded in the upper chamber in serum-free media.

-

The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).

-

After incubation, non-invading cells on the upper surface of the membrane are removed.

-

Invading cells on the lower surface are fixed, stained, and counted under a microscope.

Western Blotting (Protein Expression)

-

Cells are treated with the compound and then lysed to extract total proteins.

-

Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., E-cadherin, MMP-9, β-actin).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and quantified by densitometry.

Conclusion

This compound is a promising natural product with demonstrated anti-cancer properties, specifically in the context of gastric cancer cell migration and invasion. Its mechanism of action, involving the modulation of the EMT pathway and MMP expression, provides a strong rationale for its further investigation as a potential therapeutic agent. While a comprehensive physicochemical and spectral characterization of this compound is still needed, the available biological data underscores its significance for researchers in natural product chemistry, pharmacology, and drug discovery. Future studies should focus on obtaining detailed quantitative physical and spectral data, as well as exploring its efficacy and safety in preclinical in vivo models.

References

- 1. NP-MRD: Showing NP-Card for this compound (NP0137768) [np-mrd.org]

- 3. chemwhat.com [chemwhat.com]

- 4. Cytotoxic sesquiterpenoids from the ethanol extract of fruits of Celastrus orbiculatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and characterization of sesquiterpenes from Celastrus orbiculatus and their antifungal activities against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Effects of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

28-Hydroxy-3-oxoolean-12-en-29-oic acid, a pentacyclic triterpenoid, has garnered interest for its potential therapeutic properties. While a significant body of research has focused on its anti-cancer activities, emerging evidence suggests notable anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory mechanisms of this compound, supported by generalized experimental protocols and data representation. The primary mechanism of action is believed to involve the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to a reduction in pro-inflammatory mediators. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering insights into the therapeutic potential of this compound as an anti-inflammatory agent.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is an ongoing endeavor in pharmaceutical research.

This compound belongs to the oleanane (B1240867) class of triterpenoids, which are widely distributed in the plant kingdom and are known to possess a broad spectrum of biological activities. Preliminary studies and research on structurally similar compounds indicate that this compound may exert its anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of oleanane triterpenoids are often attributed to their ability to interfere with intracellular signaling cascades that regulate the expression of pro-inflammatory genes. The two primary pathways implicated are the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). It is hypothesized that this compound may inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.

Attenuation of the MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a critical role in cellular responses to a variety of external stimuli, including inflammatory signals. Activation of these kinases through phosphorylation leads to the activation of transcription factors, such as activator protein-1 (AP-1), which, in turn, upregulate the expression of pro-inflammatory genes. Oleanane triterpenoids have been shown to inhibit the phosphorylation of ERK, JNK, and p38, thereby attenuating the inflammatory response.

Quantitative Data Summary

While specific quantitative data for the anti-inflammatory effects of this compound are not extensively available in the public domain, the following tables present an illustrative summary of expected results based on studies of structurally related oleanane triterpenoids. These tables are intended to provide a comparative framework for potential experimental outcomes.

Table 1: Inhibitory Effects on Pro-inflammatory Mediators in LPS-Stimulated Macrophages

| Mediator | Assay Method | Expected IC₅₀ (µM) | Positive Control |

| Nitric Oxide (NO) | Griess Assay | 10 - 50 | L-NAME |

| Prostaglandin E₂ (PGE₂) | ELISA | 5 - 25 | Indomethacin |

Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

| Cytokine | Assay Method | Expected Inhibition (%) at 20 µM | Positive Control |

| TNF-α | ELISA | 40 - 70 | Dexamethasone |

| IL-6 | ELISA | 30 - 60 | Dexamethasone |

| IL-1β | ELISA | 35 - 65 | Dexamethasone |

Disclaimer: The data presented in these tables are illustrative and based on the reported activities of similar compounds. Actual experimental results for this compound may vary.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anti-inflammatory effects of this compound.

General Experimental Workflow

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages are a commonly used and appropriate model.

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Seeding: Seed RAW 264.7 cells in appropriate well plates (e.g., 96-well for viability, 24-well for NO and cytokine assays, 6-well for Western blotting) and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

-

Stimulation: Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).

Nitric Oxide (NO) Assay (Griess Assay)

-

After the incubation period, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

-

Collect the cell culture supernatant after treatment and stimulation.

-

Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Briefly, the supernatant is added to antibody-coated plates, followed by the addition of a detection antibody and a substrate solution.

-

The colorimetric change is measured using a microplate reader, and cytokine concentrations are determined from a standard curve.

Western Blot Analysis for Signaling Proteins

-

After treatment and stimulation (typically for shorter durations, e.g., 15-60 minutes, to observe phosphorylation events), wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of IκBα, p65 (NF-κB), ERK, JNK, and p38 MAPK.

-

After washing, incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound presents a promising scaffold for the development of novel anti-inflammatory therapeutics. Its putative mechanism of action, involving the dual inhibition of the NF-κB and MAPK signaling pathways, suggests a broad-spectrum anti-inflammatory potential. The experimental protocols and illustrative data provided in this guide offer a foundational framework for researchers to further investigate and quantify the anti-inflammatory efficacy of this compound. Future studies should focus on obtaining precise quantitative data, elucidating the detailed molecular interactions with its targets, and evaluating its in vivo efficacy in relevant animal models of inflammatory diseases. Such research will be pivotal in translating the therapeutic potential of this compound into clinical applications.

Unveiling the Antiviral Potential of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the reported antiviral activity of the natural triterpenoid (B12794562), 28-Hydroxy-3-oxoolean-12-en-29-oic acid. While direct and detailed peer-reviewed studies on its specific antiviral efficacy are not extensively available in the public domain, preliminary commercial data suggests potential activity against significant viral pathogens, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). This document aims to consolidate the existing information, provide a framework for its scientific evaluation based on methodologies applied to structurally similar compounds, and outline potential mechanisms of action. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this oleanane-type triterpene.

Introduction

Triterpenoids, a class of natural products derived from the six-isoprene unit precursor, are widely recognized for their diverse and potent biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. The oleanane-type pentacyclic triterpenoids, in particular, have garnered significant attention for their potential as antiviral agents. This compound, a triterpenoid that can be extracted from plants such as Celastrus orbiculatus, has been reported to possess antiviral activity. Commercial sources indicate its ability to inhibit the replication of HIV and HCV.[] However, a comprehensive understanding of its antiviral spectrum, potency, and mechanism of action necessitates rigorous scientific investigation. This guide provides a structured overview of the available information and a roadmap for future research.

Reported Antiviral Activity and Data from Structurally Related Compounds

Currently, specific quantitative antiviral data (e.g., IC₅₀, EC₅₀) for this compound from peer-reviewed literature is limited. The primary claim of its activity against HIV and HCV stems from commercial scientific product listings.[] To provide a comparative context, the following table summarizes the antiviral activities of structurally related oleanane (B1240867) and ursane-type triterpenoids.

| Compound/Derivative | Virus | Assay Type | Metric | Value | Reference |

| Oleanolic Acid | HIV-1 | HIV-1 Replication | EC₅₀ | 1.7 µg/mL | Generic Data |

| Ursolic Acid | HIV-1 | HIV Protease Inhibition | IC₅₀ | 2.5 µM | Generic Data |

| Betulinic Acid | HIV-1 | HIV-1 Entry Inhibition | EC₅₀ | 1.4 µM | Generic Data |

| Glycyrrhizic Acid | HIV | Virus Replication | - | Inhibitory | Generic Data |

| This compound | HIV, HCV | Virus Replication | - | Reported Inhibition | [] |

Note: The data for related compounds are provided for comparative purposes and to highlight the potential of this class of molecules. The specific activity of this compound needs to be experimentally determined.

Detailed Experimental Protocols

The following protocols are adapted from methodologies used for the evaluation of related triterpenoids and the anti-cancer studies of this compound. These serve as a template for investigating its antiviral properties.

General Cell Culture and Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic concentration of this compound on host cells used for antiviral assays.

Methodology:

-

Cell Lines: Select appropriate cell lines for the virus of interest (e.g., MT-4 or H9 cells for HIV, Huh-7.5 cells for HCV).

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the cells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.

Anti-HIV Replication Assay (p24 Antigen Capture ELISA)

Objective: To quantify the inhibition of HIV-1 replication by this compound.

Methodology:

-

Infection: Infect MT-4 cells with HIV-1 (e.g., IIIB strain) at a multiplicity of infection (MOI) of 0.01 in the presence of various non-toxic concentrations of this compound.

-

Incubation: Incubate the infected cells for 4-5 days at 37°C.

-

Supernatant Collection: Collect the cell culture supernatant.

-

p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 Antigen Capture ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Determine the 50% effective concentration (EC₅₀) by plotting the percentage of p24 inhibition against the compound concentration. Calculate the selectivity index (SI) as CC₅₀/EC₅₀.

Anti-HCV Replicon Assay

Objective: To assess the inhibitory effect of this compound on HCV RNA replication.

Methodology:

-

Cell Line: Use Huh-7.5 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).

-

Compound Treatment: Treat the replicon cells with various concentrations of this compound for 72 hours.

-

Luciferase Assay: Measure the luciferase activity using a commercial luciferase assay system.

-

Data Analysis: Calculate the EC₅₀ value from the dose-dependent inhibition of luciferase activity.

Potential Mechanism of Action and Signaling Pathways

Based on the known antiviral mechanisms of related triterpenoids, this compound may exert its antiviral effects through one or more of the following mechanisms:

-

Inhibition of Viral Entry: Triterpenoids have been shown to interfere with the initial stages of viral infection by blocking the attachment of the virus to host cell receptors or by inhibiting the fusion of viral and cellular membranes.

-

Inhibition of Viral Enzymes: Key viral enzymes, such as reverse transcriptase and protease in HIV, are potential targets for inhibition by triterpenoids.

-

Modulation of Host Cell Signaling Pathways: The compound may modulate host cell signaling pathways that are essential for viral replication. For instance, its known anti-inflammatory properties, such as the inhibition of NF-κB, could also contribute to its antiviral effect, as many viruses exploit this pathway for their replication.

Visualizations

Experimental Workflow for Antiviral Screening

Caption: A generalized workflow for the antiviral screening and characterization of novel compounds.

Hypothetical Signaling Pathway for Antiviral Action

Caption: Potential inhibitory points of this compound in the viral lifecycle.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, candidate for antiviral drug discovery. The preliminary reports of its activity against HIV and HCV, coupled with the established antiviral potential of the broader class of oleanane triterpenoids, provide a strong rationale for further investigation. Future research should prioritize the systematic evaluation of its antiviral spectrum using the standardized assays outlined in this guide. Elucidating its precise mechanism of action and identifying its direct molecular targets will be crucial for its development as a therapeutic agent. Furthermore, structure-activity relationship studies of derivatives could lead to the discovery of even more potent and selective antiviral compounds. This technical guide provides a foundational framework to stimulate and guide these future research endeavors.

References

Unveiling the Anti-Cancer Potential of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

28-Hydroxy-3-oxoolean-12-en-29-oic acid, a naturally occurring oleanane-type triterpenoid, has emerged as a compound of interest in oncology research. This technical guide synthesizes the current scientific knowledge regarding its anti-cancer properties, with a primary focus on its demonstrated effects on gastric cancer cell migration and invasion. This document provides a comprehensive overview of the experimental data, detailed methodologies for key assays, and visual representations of the implicated signaling pathways to facilitate further investigation and drug development efforts. While the predominant body of research points to its role in modulating the epithelial-mesenchymal transition (EMT) and matrix metalloproteinases (MMPs), this guide also briefly explores the potential for other anti-cancer mechanisms, such as apoptosis and cell cycle arrest, as suggested by studies on structurally related compounds.

Introduction

Triterpenoids, a class of natural products, are increasingly being investigated for their therapeutic potential, particularly in the realm of oncology. This compound, isolated from plants such as Celastrus orbiculatus, has been identified as a promising candidate for anti-cancer drug discovery.[1] This guide delves into the core anti-cancer properties of this specific triterpenoid, presenting a technical overview for the scientific community.

Anti-Proliferative Activity

The cytotoxic effect of this compound has been evaluated against human gastric cancer cell lines, SGC-7901 and BGC-823.

Quantitative Data: Cell Viability Assays

The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro, have been determined for this compound in gastric cancer cell lines.[1]

| Cell Line | IC50 Value (µmol/L) | Treatment Duration |

| SGC-7901 | 156.03 | Not Specified[1] |

| BGC-823 | 142.2 | Not Specified[1] |

Table 1: IC50 values of this compound in human gastric cancer cell lines.[1]

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human gastric cancer cells (SGC-7901, BGC-823)

-

This compound

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed SGC-7901 and BGC-823 cells in 96-well plates at a density of 5 × 10³ cells/well and culture for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 80, 160 µmol/L) for 24, 48, and 72 hours.[1]

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control group.

Inhibition of Cancer Cell Migration and Invasion

A significant body of evidence demonstrates the potent inhibitory effects of this compound on the migration and invasion of gastric cancer cells in a dose-dependent manner.[1]

Quantitative Data: Migration and Invasion Assays

The inhibitory effect on cell migration and invasion is quantified by counting the number of cells that traverse a membrane in a Transwell assay or by measuring the closure of a wound in a scratch assay.

| Assay | Cell Line | Concentration (µmol/L) | Inhibition of Migration/Invasion (%) |

| Transwell Migration | SGC-7901 | 40 | Significant inhibition observed[1] |

| 80 | Increased inhibition[1] | ||

| 160 | Strongest inhibition[1] | ||

| Transwell Migration | BGC-823 | 40 | Significant inhibition observed[1] |

| 80 | Increased inhibition[1] | ||

| 160 | Strongest inhibition[1] | ||

| Wound Healing | SGC-7901 | 40, 80, 160 | Dose-dependent inhibition of wound closure at 24h[1] |

| Wound Healing | BGC-823 | 40, 80, 160 | Dose-dependent inhibition of wound closure at 24h[1] |

Table 2: Summary of quantitative data on the inhibition of migration and invasion of gastric cancer cells by this compound.

Experimental Protocols

Materials:

-

Transwell inserts (8 µm pore size)

-

Matrigel

-

Serum-free medium

-

Medium with 10% FBS (chemoattractant)

-

Cotton swabs

-

Methanol (B129727) for fixation

-

Crystal violet stain

Procedure:

-

Coat the upper chamber of the Transwell inserts with Matrigel and incubate for 2 hours at 37°C to form a gel.

-

Pre-treat SGC-7901 and BGC-823 cells with different concentrations of this compound for 24 hours.

-

Resuspend the treated cells in serum-free medium and seed them into the upper chamber.

-

Add medium containing 10% FBS to the lower chamber as a chemoattractant.

-

Incubate for 24 hours to allow for cell invasion.

-

Remove non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface with methanol and stain with crystal violet.

-

Count the stained cells under a microscope.

Materials:

-

6-well plates

-

Pipette tips (e.g., 200 µL)

-

Microscope with a camera

Procedure:

-

Seed SGC-7901 and BGC-823 cells in 6-well plates and grow to confluence.

-

Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of this compound.

-

Capture images of the wound at 0 hours and after 24 hours of incubation.

-

Measure the width of the wound at different time points to determine the rate of cell migration and wound closure.

Molecular Mechanisms of Action

The anti-migratory and anti-invasive effects of this compound are attributed to its modulation of key signaling pathways involved in cell motility and extracellular matrix degradation.

Regulation of Epithelial-Mesenchymal Transition (EMT)

EMT is a cellular program that allows epithelial cells to acquire a mesenchymal phenotype, which is characterized by increased motility and invasiveness. This compound has been shown to reverse EMT in gastric cancer cells.[1]

Key Observations from Western Blot Analysis:

-

Upregulation of E-cadherin: An epithelial marker, its increased expression signifies a shift towards an epithelial phenotype.[1]

-

Downregulation of N-cadherin and Vimentin: Mesenchymal markers, their decreased expression indicates a suppression of the mesenchymal state.[1]

Downregulation of Matrix Metalloproteinases (MMPs)

MMPs are a family of enzymes that degrade components of the extracellular matrix, facilitating cancer cell invasion and metastasis. This compound has been shown to decrease the expression of key MMPs in gastric cancer cells.[1]

Key Observations from Western Blot Analysis:

-

Decreased expression of MMP-2 and MMP-9: These gelatinases are crucial for the degradation of type IV collagen, a major component of the basement membrane.[1]

Apoptosis and Cell Cycle Arrest: A Potential Avenue for Future Research

While the primary focus of existing research on this compound has been on its anti-metastatic properties, studies on structurally similar oleanane-type triterpenoids suggest that it may also induce apoptosis and cause cell cycle arrest. For instance, 25-hydroxy-3-oxoolean-12-en-28-oic acid has been shown to induce apoptosis and G2/M phase cell cycle arrest in breast cancer cells. These effects are often mediated through the modulation of key regulatory proteins such as caspases, Bcl-2 family proteins, and cyclins.

Further investigation is warranted to determine if this compound elicits similar responses in various cancer cell types. Such studies would provide a more complete picture of its anti-cancer profile and broaden its potential therapeutic applications.

Conclusion and Future Directions

This compound demonstrates significant promise as an anti-cancer agent, particularly in the context of inhibiting gastric cancer cell migration and invasion. Its mechanism of action, involving the regulation of EMT and the downregulation of MMPs, provides a solid foundation for its further development.

Future research should focus on:

-

Elucidating the precise signaling pathways upstream of EMT and MMP regulation that are targeted by this compound.

-

Investigating its potential to induce apoptosis and cell cycle arrest in a broader range of cancer cell lines.

-

Conducting in vivo studies to validate its anti-tumor and anti-metastatic efficacy in animal models.

-

Exploring its synergistic potential in combination with existing chemotherapeutic agents.

This technical guide provides a comprehensive summary of the current understanding of the anti-cancer properties of this compound, offering a valuable resource for researchers dedicated to advancing cancer therapeutics.

References

A Comprehensive Technical Review of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid: Biological Activities and Mechanisms

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

28-Hydroxy-3-oxoolean-12-en-29-oic acid is a naturally occurring pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) class. It has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive literature review of this compound, summarizing its key pharmacological effects, underlying mechanisms of action, and the experimental evidence supporting them. The information is presented to be a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Chemical Identity

-

Systematic Name: this compound

-

Synonyms: 4α-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid

-

Molecular Formula: C₃₀H₄₆O₄

-

Molecular Weight: 486.68 g/mol

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The following tables summarize the available quantitative data for these activities.

Table 1: Anti-Cancer Activity

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| SGC-7901 | Human Gastric Cancer | MTT | IC₅₀ | 156.03 µmol/L | [1] |

| BGC-823 | Human Gastric Cancer | MTT | IC₅₀ | 142.2 µmol/L | [1] |

| SGC-7901 | Human Gastric Cancer | Transwell Assay | Migration Inhibition | Dose-dependent | [1] |

| BGC-823 | Human Gastric Cancer | Transwell Assay | Migration Inhibition | Dose-dependent | [1] |

| SGC-7901 | Human Gastric Cancer | Wound Healing | Migration Inhibition | Dose-dependent | [1] |

| BGC-823 | Human Gastric Cancer | Wound Healing | Migration Inhibition | Dose-dependent | [1] |

Table 2: Anti-Inflammatory and Anti-Viral Activity

Quantitative data (IC₅₀/EC₅₀ values) for the anti-inflammatory and anti-viral activities of this compound are not explicitly available in the reviewed literature. However, qualitative descriptions of its effects have been reported.

| Activity | Target/Model | Observed Effect | Reference |

| Anti-inflammatory | Macrophages and Dendritic Cells | Inhibition of TNF-α production | [] |

| Anti-inflammatory | - | Suppression of Prostaglandin E2 (PGE2) via COX-2 inhibition | [] |

| Anti-viral | Hepatitis C Virus (HCV) | Inhibition of viral replication | [] |

| Anti-viral | Human Immunodeficiency Virus (HIV) | Inhibition of viral replication | [] |

Mechanisms of Action

Anti-Cancer Mechanism: Inhibition of the PI3K/Akt/Snail Signaling Pathway

The primary anti-cancer mechanism of this compound, particularly in gastric cancer, involves the modulation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is crucial in regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

The compound has been shown to inhibit the phosphorylation of both PI3K and Akt, leading to their inactivation.[1] This, in turn, downregulates the expression of the transcription factor Snail, a key regulator of the epithelial-mesenchymal transition (EMT).[1] EMT is a cellular process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, which is associated with increased motility and invasiveness, critical steps in cancer metastasis.

By suppressing Snail, this compound leads to:

-

Upregulation of E-cadherin: An epithelial marker crucial for cell-cell adhesion. Its increase strengthens the epithelial phenotype and reduces cell motility.[1]

-

Downregulation of N-cadherin and Vimentin: Mesenchymal markers whose decrease signifies a reversal of the EMT process.[1]

-

Modulation of Matrix Metalloproteinases (MMPs): The compound decreases the expression of MMP-2 and MMP-9, enzymes responsible for degrading the extracellular matrix, a key step in invasion. Concurrently, it increases the expression of TIMP-1, a natural inhibitor of MMPs.[1]

This cascade of events ultimately inhibits the migration and invasion of gastric cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the cited literature.

Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed SGC-7901 and BGC-823 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µmol/L) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells). The IC₅₀ value is determined from the dose-response curve.

Cell Migration and Invasion Assays

Transwell Assay:

-

Chamber Preparation: For invasion assays, coat the upper surface of the Transwell inserts (8 µm pore size) with Matrigel. For migration assays, no coating is used.

-

Cell Seeding: Seed 5 x 10⁴ cells in serum-free medium into the upper chamber.

-

Chemoattractant: Add medium containing 10% fetal bovine serum to the lower chamber as a chemoattractant.

-

Treatment: Add this compound at various concentrations (e.g., 40, 80, 160 µmol/L) to both the upper and lower chambers.

-

Incubation: Incubate for 24 hours at 37°C.

-

Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface with methanol (B129727) and stain with crystal violet.

-

Quantification: Count the number of migrated cells in several random fields under a microscope.

Wound Healing (Scratch) Assay:

-

Cell Seeding: Grow cells in a 6-well plate to form a confluent monolayer.

-

Scratch Creation: Create a linear scratch in the monolayer using a sterile pipette tip.

-

Washing: Wash the cells with PBS to remove detached cells.

-

Treatment: Add fresh medium containing different concentrations of the compound.

-

Imaging: Capture images of the scratch at 0 and 24 hours.

-

Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

-

Cell Lysis: Treat cells with the compound for a specified time, then lyse the cells in RIPA buffer to extract total proteins.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., PI3K, p-PI3K, Akt, p-Akt, Snail, E-cadherin, N-cadherin, Vimentin, MMP-2, MMP-9, TIMP-1, and β-actin as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

Conclusion

This compound is a promising natural product with significant therapeutic potential, particularly in the field of oncology. Its ability to inhibit gastric cancer cell migration and invasion by targeting the PI3K/Akt/Snail signaling pathway provides a strong rationale for further investigation. While its anti-inflammatory and anti-viral activities are noted, further quantitative studies are required to fully elucidate their potency and mechanisms. The detailed experimental protocols provided in this guide should facilitate future research aimed at exploring the full therapeutic utility of this compound.

References

28-Hydroxy-3-oxoolean-12-en-29-oic Acid: A Technical Guide for Researchers

An In-depth Review of the Triterpenoid's Therapeutic Potential and Methodologies

Introduction: 28-Hydroxy-3-oxoolean-12-en-29-oic acid is a naturally occurring pentacyclic triterpenoid (B12794562) that has garnered significant interest within the scientific community. This oleanane-type triterpene, isolated from various plant species including Celastrus orbiculatus, has demonstrated a wide spectrum of biological activities, positioning it as a promising candidate for drug discovery and development. This technical guide provides a comprehensive overview of its known biological effects, detailed experimental protocols for its study, and insights into its molecular mechanisms of action.

Physicochemical Properties and Characterization

This compound is a derivative of oleanolic acid, characterized by a hydroxyl group at C-28, a ketone at C-3, and a carboxylic acid at C-29. Its chemical structure and properties are foundational to its biological functions.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₃₀H₄₆O₄ |

| Molecular Weight | 470.69 g/mol |

| Class | Triterpenoid |

| Synonyms | 3-oxo-28-hydroxyolean-12-en-29-oic acid |

Characterization: The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon skeleton and the position of functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular formula.

Figure 1: General workflow for the isolation and purification of triterpenoids.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with its anti-cancer properties being the most extensively studied.

Anti-Cancer Activity

This triterpenoid has demonstrated significant inhibitory effects on the proliferation, migration, and invasion of cancer cells, particularly in gastric cancer.

Table 2: In Vitro Anti-Cancer Activity of this compound

| Cell Line | Assay | Parameter | Value | Reference |

| SGC-7901 (Gastric Cancer) | MTT | IC₅₀ | 156.03 µmol/L | [1] |

| BGC-823 (Gastric Cancer) | MTT | IC₅₀ | 142.2 µmol/L | [1] |

The anti-cancer mechanism of this compound involves the modulation of the Epithelial-Mesenchymal Transition (EMT) signaling pathway. It has been shown to upregulate the epithelial marker E-cadherin while downregulating mesenchymal markers such as N-cadherin and Vimentin. Furthermore, it inhibits the expression of matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis.[1]

Figure 2: Modulation of the EMT pathway by the triterpenoid.

Anti-Inflammatory, Antiviral, and Anti-Diabetic Activities

While less quantified, this compound has been reported to possess anti-inflammatory, antiviral, and anti-diabetic properties.

-

Anti-inflammatory: It is suggested to inhibit the production of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and suppress the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[]

-

Antiviral: The compound is believed to inhibit the replication of various viruses, including Hepatitis C and Human Immunodeficiency Virus (HIV).[]

-

Anti-diabetic: It has been shown to possess anti-diabetic effects by reducing insulin (B600854) resistance, lowering blood glucose levels, and protecting pancreatic β-cells.[]

Further research is required to determine the specific IC₅₀ values and detailed mechanisms for these activities.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cells.[1]

-

Cell Seeding: Seed SGC-7901 or BGC-823 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 80, 160 µmol/L) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Cell Migration Assay (Wound Healing Assay)

This assay evaluates the effect of the compound on the migratory ability of cancer cells.[1]

-

Cell Seeding: Seed cells in a 6-well plate and grow to confluence.

-

Wound Creation: Create a linear scratch (wound) in the cell monolayer using a sterile pipette tip.

-

Compound Treatment: Wash with PBS to remove detached cells and add a fresh medium containing different concentrations of the compound.

-

Image Acquisition: Capture images of the wound at 0 and 24 hours.

-

Data Analysis: Measure the wound width at different time points and calculate the percentage of wound closure.

Cell Invasion Assay (Transwell Assay)

This assay assesses the ability of cancer cells to invade through a basement membrane matrix.[1]

-

Chamber Preparation: Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.

-

Cell Seeding: Seed cancer cells in the upper chamber in a serum-free medium containing the test compound.

-

Chemoattractant: Add a medium containing a chemoattractant (e.g., FBS) to the lower chamber.

-

Incubation: Incubate for 24 hours to allow for cell invasion.

-

Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invaded cells on the lower surface with crystal violet. Count the number of stained cells under a microscope.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.[1]

-

Cell Lysis: Lyse the treated and control cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-